molecular formula C18H22N2O7S B2715857 methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate CAS No. 1797964-24-9

methyl (4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate

Cat. No.: B2715857
CAS No.: 1797964-24-9
M. Wt: 410.44
InChI Key: WNQPEQITVWBSTH-UHFFFAOYSA-N
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Description

The compound is a sulfamoyl carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals . The presence of the 3,4-dimethoxyphenyl group suggests that this compound may have properties similar to other compounds with this group, such as 3,4-Dimethoxyphenethylamine .


Molecular Structure Analysis

The molecular structure of this compound would likely include a carbamate group (-NHCOO-) attached to a phenyl ring, with a sulfamoyl group (-SO2NH2) and a 2-(3,4-dimethoxyphenyl)ethyl group also attached to the phenyl ring .


Chemical Reactions Analysis

Carbamates typically undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and a carbamic acid, which spontaneously decomposes to release carbon dioxide .

Scientific Research Applications

Chemical Properties and Reactions

Biological and Nonbiological Modifications of Carbamates : Carbamates, including structures similar to the compound , undergo various modifications such as hydrolysis, oxidation, dealkylation, and conjugation in biological and nonbiological systems. These transformations produce a range of products that have implications for environmental stability and toxicity of carbamate-based pesticides (Knaak Jb, 1971).

Synthesis and Transformations : The synthesis and transformations of carbamates involve reactions with selenium dioxide, leading to derivatives that have potential applications in creating more complex organic molecules. Such transformations are crucial for developing new synthetic routes in organic chemistry (A. V. Velikorodov & E. Shustova, 2017).

Applications in Synthesis

Preparation of Methyl N-Phenylcarbamate : Research into the synthesis of methyl N-phenylcarbamate, a precursor for producing iso- and diisocyanates, showcases the compound's role in creating materials for industrial applications. These findings highlight the versatility of carbamates in synthesizing valuable chemical products (V. Jakuš & E. Bojsová, 1992).

Antimicrobial Activity of Sulfonamide Derivatives : The synthesis of novel sulfonamide carbamates, which exhibit antimicrobial activity, demonstrates the compound's potential in medicinal chemistry. This research provides insights into the development of new drugs and antimicrobial agents (Modather F. Hussein, 2018).

Environmental and Agricultural Implications

Biological Monitoring of Carbamate Pesticides : The study on the determination of m-toluidine, a metabolite of phenmedipham (a carbamate herbicide), in urine illustrates the environmental and health monitoring aspects of carbamate use. This research is crucial for understanding the impact of carbamate pesticides on human health and the environment (T. Schettgen, T. Weiss, & J. Angerer, 2001).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many carbamate pesticides work by inhibiting acetylcholinesterase, an enzyme important for nerve function in insects .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. For example, if it has pesticidal properties, research might focus on its efficacy against various pests and its environmental impact .

Properties

IUPAC Name

methyl N-[4-[[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]sulfamoyl]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O7S/c1-25-16-9-4-12(10-17(16)26-2)15(21)11-19-28(23,24)14-7-5-13(6-8-14)20-18(22)27-3/h4-10,15,19,21H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQPEQITVWBSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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